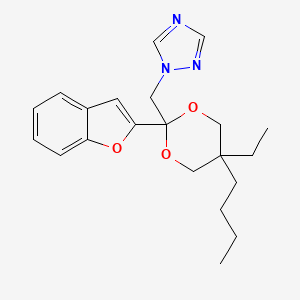
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole: is a complex organic compound that features a benzofuran moiety, a dioxane ring, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the benzofuran ring, the dioxane ring, and the triazole ring. One common method involves the acid-catalyzed transacetalization of β-pyrones with phenols, followed by a series of rearrangements and additions . The reaction conditions often require the use of Lewis acids and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation could enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The benzofuran and triazole rings are known to exhibit biological activity, making this compound a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for use in high-performance materials .
Mécanisme D'action
The mechanism of action of trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzofuran: A simpler benzofuran derivative with applications in organic synthesis.
3-Methylbenzofuran: Another benzofuran derivative used in the synthesis of complex organic molecules.
2,3-Benzofuran:
Uniqueness
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of a benzofuran moiety, a dioxane ring, and a triazole ring. This combination of functional groups provides a versatile platform for the development of new materials and therapeutic agents, setting it apart from simpler benzofuran derivatives .
Propriétés
Numéro CAS |
98519-37-0 |
|---|---|
Formule moléculaire |
C21H27N3O3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-[[2-(1-benzofuran-2-yl)-5-butyl-5-ethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H27N3O3/c1-3-5-10-20(4-2)13-25-21(26-14-20,12-24-16-22-15-23-24)19-11-17-8-6-7-9-18(17)27-19/h6-9,11,15-16H,3-5,10,12-14H2,1-2H3 |
Clé InChI |
ZIBLQCIVFVPAHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




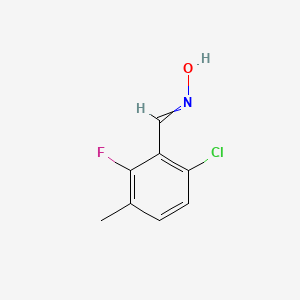


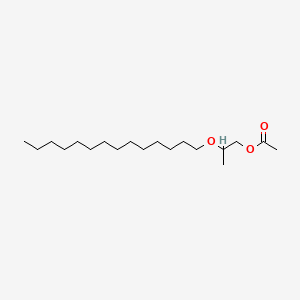
![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
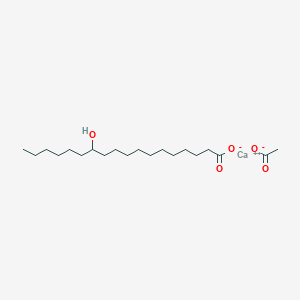

![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
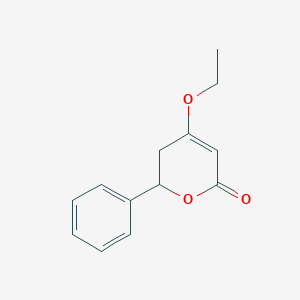
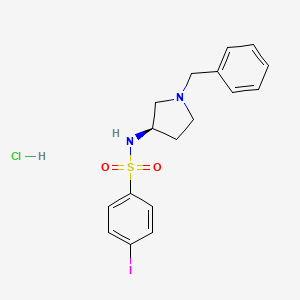
![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
